molecular formula C22H16ClNO3S B3474778 (E)-2-(4-chlorophenyl)sulfonyl-3-(3-phenylmethoxyphenyl)prop-2-enenitrile

(E)-2-(4-chlorophenyl)sulfonyl-3-(3-phenylmethoxyphenyl)prop-2-enenitrile

Cat. No.: B3474778
M. Wt: 409.9 g/mol
InChI Key: UPVFXLAIINJABQ-HYARGMPZSA-N
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Description

(E)-2-(4-chlorophenyl)sulfonyl-3-(3-phenylmethoxyphenyl)prop-2-enenitrile is an organic compound that features a sulfonyl group, a nitrile group, and aromatic rings. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-chlorophenyl)sulfonyl-3-(3-phenylmethoxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the (E)-alkene: This can be achieved through a Wittig reaction or a Horner-Wadsworth-Emmons reaction, where a phosphonium ylide or a phosphonate ester reacts with an aldehyde or ketone.

    Introduction of the sulfonyl group: This step might involve the reaction of a sulfonyl chloride with an aromatic compound under basic conditions.

    Attachment of the nitrile group: This can be done through nucleophilic substitution reactions, where a suitable leaving group is replaced by a nitrile group.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-chlorophenyl)sulfonyl-3-(3-phenylmethoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or to reduce the sulfonyl group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(4-chlorophenyl)sulfonyl-3-(3-phenylmethoxyphenyl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biology and medicine, compounds with similar structures have been studied for their potential as pharmaceuticals. They might exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, depending on their specific interactions with biological targets.

Industry

In industry, such compounds can be used in the development of new materials, including polymers and coatings, due to their chemical stability and functional properties.

Mechanism of Action

The mechanism of action of (E)-2-(4-chlorophenyl)sulfonyl-3-(3-phenylmethoxyphenyl)prop-2-enenitrile would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(4-chlorophenyl)sulfonyl-3-(3-methoxyphenyl)prop-2-enenitrile: Similar structure but with a methoxy group instead of a phenylmethoxy group.

    (E)-2-(4-bromophenyl)sulfonyl-3-(3-phenylmethoxyphenyl)prop-2-enenitrile: Similar structure but with a bromine atom instead of a chlorine atom.

Uniqueness

The uniqueness of (E)-2-(4-chlorophenyl)sulfonyl-3-(3-phenylmethoxyphenyl)prop-2-enenitrile lies in its specific combination of functional groups and aromatic rings, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-3-(3-phenylmethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO3S/c23-19-9-11-21(12-10-19)28(25,26)22(15-24)14-18-7-4-8-20(13-18)27-16-17-5-2-1-3-6-17/h1-14H,16H2/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVFXLAIINJABQ-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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